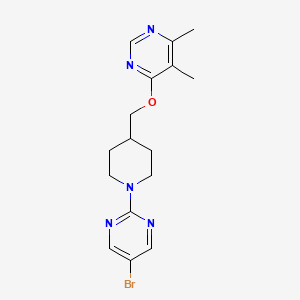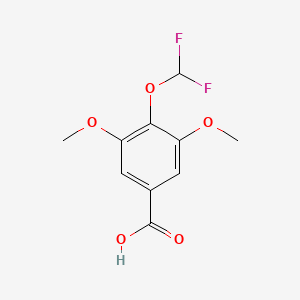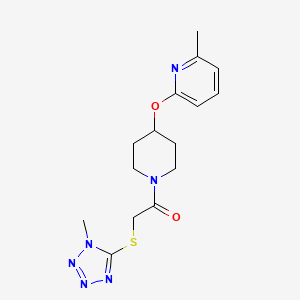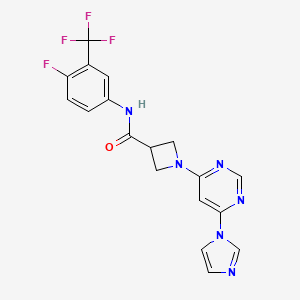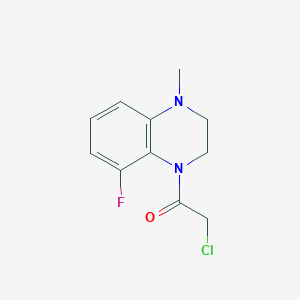
1-(2,6-Dimethylmorpholino)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that target specific functional groups. Research on similar molecules, such as the synthesis of various isoquinoline and quinoline derivatives, provides insights into possible synthetic routes that could be applicable. For example, the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones involved multistep sequences starting from dimethoxyacetophenones, highlighting the complexity and the careful planning required to synthesize such molecules (Croisy-Delcey et al., 1991).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques like NMR, X-ray crystallography, and computational methods are often used for structural analysis. For instance, the investigation on molecular structure and vibrational analysis of a related compound utilized Gaussian 09W and GaussView programs, providing detailed insights into the electronic, structural, and thermodynamic parameters (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. Research on isoquinolines and similar heterocyclic compounds often focuses on their reactivity towards different reagents and conditions. For example, the photolysis of chloroacetamides has been explored as a route to new 2,8-bridged isoquinoline derivatives, showcasing the innovative approaches taken in synthetic chemistry to achieve complex molecular frameworks (Bremner et al., 1989).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are essential for its characterization and application. These properties are determined by the compound's molecular structure and can significantly impact its chemical reactivity and stability. Research on similar compounds often includes detailed physical property analysis to better understand their potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties of a compound, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects of its overall behavior. Studies on related compounds, such as the synthesis and chemical properties of isoquinolinones and isoquinolinethiones, provide valuable information on how structural variations influence chemical reactivity and stability (Ozols et al., 1996).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Research has shown that compounds with structures similar to 1-(2,6-Dimethylmorpholino)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone are involved in complex chemical syntheses, leading to various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of tetrahydroquinazolin-4-ones from reactions involving dimethylaminoalkyl and o-methoxycarbonylphenyl isothiocyanate highlights the versatility of these compounds in forming heterocyclic structures with biological relevance (Cherbuliez et al., 1967).
Pharmacological Potential
- The synthesis and characterization of compounds like 1-(2,6-Dimethylmorpholino)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone often lead to the discovery of novel pharmacological agents. For instance, the synthesis of N-type calcium channel blockers from tetrahydroisoquinoline derivatives demonstrates the potential of such compounds in developing treatments for conditions like neuropathic pain (Ogiyama et al., 2015).
Material Science and Fluorescent Properties
- Some compounds within this chemical family exhibit unique properties useful in material science, such as fluorescence. The novel fluorophore 6-Methoxy-4-quinolone, derived from related compounds, shows strong fluorescence in a wide pH range, making it suitable for biomedical analysis and labeling applications (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-9-20(10-13(2)23-12)17(21)11-24-18-15-5-4-6-16(22-3)14(15)7-8-19-18/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDGKKDYLSTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

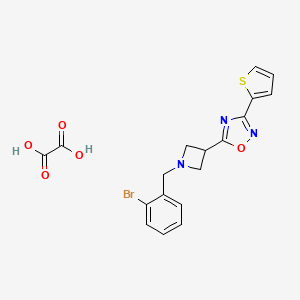
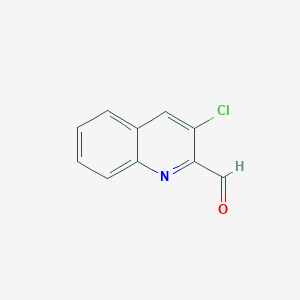
![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)
